Phenylalanylphenylalanine methyl ester

Description

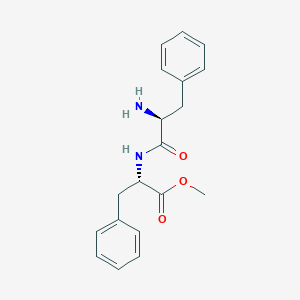

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKRSZZALAQRNH-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926928 | |

| Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13082-29-6 | |

| Record name | Phenylalanylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide derivative of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. Additionally, it explores the potential biological activities of phenylalanine-containing dipeptides and discusses relevant experimental protocols.

Chemical and Physical Properties

Phenylalanylphenylalanine methyl ester is a dipeptide composed of two phenylalanine residues with the C-terminus protected as a methyl ester. Its fundamental properties are crucial for its application in research and development.

Table 1: Physicochemical Properties of Phenylalanylphenylalanine Methyl Ester

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | PubChem |

| Molecular Formula | C₁₉H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 326.4 g/mol | PubChem[1] |

| CAS Number | 13082-29-6 | PubChem[1] |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Melting Point | Not available. A related compound, N-Acetyl-L-phenylalanyl-L-phenylalanine methyl ester, has a melting point of 170-171 °C. | General Chemical Knowledge |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | General Chemical Knowledge |

Synthesis and Characterization

The synthesis of Phenylalanylphenylalanine methyl ester typically involves standard peptide coupling techniques. A general approach is outlined below, which can be adapted from protocols for similar dipeptides.

General Synthesis Protocol

The synthesis of Phenylalanylphenylalanine methyl ester can be achieved through the coupling of an N-protected phenylalanine derivative (e.g., Boc-Phe-OH or Z-Phe-OH) with L-phenylalanine methyl ester hydrochloride, followed by the deprotection of the N-terminal protecting group.

Experimental Workflow for Synthesis:

Detailed Methodology:

-

Coupling Reaction: To a solution of N-Boc-L-phenylalanine and a coupling agent (e.g., DCC and HOBt, or HATU) in an appropriate solvent (e.g., DMF or DCM), L-phenylalanine methyl ester hydrochloride and a base (e.g., DIPEA or NMM) are added. The reaction mixture is stirred at room temperature until completion, typically monitored by TLC or LC-MS.

-

Work-up and Purification of Protected Dipeptide: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then subjected to an aqueous work-up to remove water-soluble impurities. The organic layer is dried and concentrated under reduced pressure. The crude Boc-Phe-Phe-OMe can be purified by flash column chromatography.

-

Deprotection: The purified Boc-Phe-Phe-OMe is dissolved in a suitable solvent (e.g., DCM) and treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS.

-

Final Purification: Upon completion of the deprotection, the solvent is removed under reduced pressure. The resulting crude product, Phenylalanylphenylalanine methyl ester, is then purified by a suitable method, such as preparative HPLC, to yield the final product.

Spectroscopic Data

Table 2: Spectroscopic Data for (S,S)-Boc-Phe-Phe-OMe

| Technique | Observed Peaks / Signals |

| ¹H NMR | Characteristic signals for the aromatic protons of the two phenylalanine residues, the α-protons, β-protons, the methyl ester protons, and the protons of the Boc protecting group.[2] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bond and the methyl ester, the aromatic carbons of the phenylalanine side chains, the α and β carbons, the methyl ester carbon, and the carbons of the Boc protecting group.[2] |

| FT-IR | Expected to show characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

Research into the biological activities of phenylalanine-containing dipeptides suggests a range of potential therapeutic applications. While studies specifically on Phenylalanylphenylalanine methyl ester are limited, related compounds have demonstrated notable effects.

Antimicrobial and Antifungal Activity

Studies have shown that dipeptides containing phenylalanine can exhibit antimicrobial and antifungal properties. The activity is often dependent on the overall hydrophobicity and charge of the molecule. For instance, cationic surfactant analogues derived from L-Phenylalanine esters have been shown to be more active against Gram-positive than Gram-negative bacteria, with activity increasing with the length of the alkyl chain.[3][4]

Anticancer Activity

A novel L-phenylalanine dipeptide derivative, HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells. This effect was linked to the upregulation of Dual Specificity Phosphatase 1 (DUSP1) and TNF Superfamily Member 9 (TNFSF9). This suggests a potential mechanism of action involving the modulation of key signaling pathways in cancer progression.

Potential Signaling Pathway Involvement in Prostate Cancer:

Impact on Insulin Signaling

Research has indicated that elevated levels of phenylalanine can impair insulin signaling. This occurs through the modification of the insulin receptor beta subunit (IRβ), leading to its inactivation and a subsequent reduction in glucose uptake. This finding suggests that phenylalanine-containing compounds could potentially influence metabolic pathways.

Conclusion

Phenylalanylphenylalanine methyl ester is a dipeptide derivative with potential applications in various fields of research, particularly in drug development. While a complete physicochemical and biological profile is still emerging, existing data on related compounds provide a strong foundation for future investigations. The synthesis can be achieved through standard peptide chemistry, and its characterization would rely on established spectroscopic techniques. The potential for antimicrobial and anticancer activities, along with its possible role in metabolic signaling, makes Phenylalanylphenylalanine methyl ester a compelling target for further study. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar dipeptide structures.

References

- 1. Phenylalanylphenylalanine methyl ester | C19H22N2O3 | CID 151728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Phenylalanylphenylalanine Methyl Ester: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide derivative of interest to researchers in drug development, biochemistry, and materials science. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, presenting a consolidated resource for scientific professionals.

Chemical Structure and Formula

Phenylalanylphenylalanine methyl ester is a dipeptide composed of two phenylalanine residues. The N-terminal phenylalanine is linked via a peptide bond to the nitrogen of the C-terminal phenylalanine, which has its carboxyl group esterified with a methyl group.

The standard representation for the L-isomer is L-Phenylalanyl-L-phenylalanine methyl ester.

Chemical Formula: C₁₉H₂₂N₂O₃[1]

IUPAC Name: methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate[1]

Abbreviation: Phe-Phe-OMe[1]

CAS Number: 13082-29-6[1]

Physicochemical and Quantitative Data

Quantitative data for Phenylalanylphenylalanine methyl ester is limited in publicly accessible databases. The following tables summarize computed physicochemical properties from PubChem and experimental data found for a closely related N-acetylated analogue.

Table 1: Computed Physicochemical Properties of Phenylalanylphenylalanine Methyl Ester

| Property | Value | Source |

| Molecular Weight | 326.4 g/mol | PubChem[1] |

| Exact Mass | 326.16304257 Da | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Table 2: Experimental Data for N-Acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe)

| Property | Value | Source |

| Melting Point | 170-171 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ | 1.90 (3H, s, Acetyl-CH₃) | [2] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the unprotected Phenylalanylphenylalanine methyl ester is not explicitly detailed in a single source. However, based on standard solution-phase peptide synthesis methodologies reported in the literature, a reliable protocol can be constructed. The following procedure uses HBTU as a coupling agent, a common and effective method for peptide bond formation.

Synthesis of L-Phenylalanyl-L-phenylalanine Methyl Ester

This protocol involves the coupling of an N-protected phenylalanine with L-phenylalanine methyl ester, followed by the deprotection of the N-terminal protecting group.

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Protocol:

-

Preparation of L-Phenylalanine methyl ester free amine:

-

Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in distilled water.

-

Add saturated sodium bicarbonate solution slowly while stirring until the pH reaches ~8-9 to neutralize the hydrochloride and form the free amine.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine of L-phenylalanine methyl ester as an oil. Use immediately in the next step.

-

-

Peptide Coupling:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane.

-

Add HBTU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

-

Add a solution of the prepared L-phenylalanine methyl ester free amine (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of Boc-Phe-Phe-OMe:

-

Filter the reaction mixture if a precipitate has formed.

-

Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure N-Boc-L-phenylalanyl-L-phenylalanine methyl ester (Boc-Phe-Phe-OMe).

-

-

N-terminal Deprotection:

-

Dissolve the purified Boc-Phe-Phe-OMe in a solution of 25-50% Trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting product is the TFA salt of L-Phenylalanyl-L-phenylalanine methyl ester. To obtain the free base, dissolve the residue in dichloromethane and wash with a mild base like saturated NaHCO₃ solution, then dry and concentrate.

-

The following diagram illustrates the general workflow for the synthesis of Phenylalanylphenylalanine methyl ester.

Caption: General workflow for the synthesis of Phenylalanylphenylalanine methyl ester.

Biological Activity and Potential Mechanisms of Action

Direct research into the biological activity and signaling pathways of Phenylalanylphenylalanine methyl ester is sparse. However, studies on the parent dipeptide, Phenylalanylphenylalanine, and related structures provide valuable insights into its potential roles.

Association with Cancer and Inflammation

A recent study identified higher levels of the dipeptide phenylalanylphenylalanine in advanced stages of ovarian cancer (OC IV)[3]. Elevated levels of phenylalanine and its metabolites have been previously associated with inflammatory conditions. Phenylalanine metabolism is also known to influence T-cell proliferation and activation, suggesting a potential link between this dipeptide and the tumor microenvironment's immune response[3]. Further research is needed to elucidate the specific role of Phenylalanylphenylalanine and its methyl ester in cancer progression and immune modulation.

Antimicrobial Activity

Research on self-assembling diphenylalanine has demonstrated intrinsic antibacterial capabilities. These dipeptide nanostructures have been shown to inhibit bacterial growth by causing significant disruption to the bacterial morphology, leading to membrane permeation and depolarization. This suggests a mechanism of action that involves direct physical interaction with and disruption of the bacterial cell membrane[4]. While this research focuses on the non-esterified dipeptide, it points to a potential application area for related structures like Phe-Phe-OMe.

The following diagram provides a simplified representation of the proposed membrane disruption mechanism.

Caption: Proposed antibacterial mechanism via membrane disruption by dipeptide nanostructures.

Conclusion

Phenylalanylphenylalanine methyl ester is a dipeptide derivative with emerging biological relevance. While comprehensive experimental data on the compound itself is not widely available, research on related structures suggests potential roles in inflammation, cancer biology, and as a precursor for antimicrobial materials. The synthesis protocols, though not standardized for this specific molecule, can be reliably adapted from established peptide chemistry. This guide serves as a foundational resource to encourage and facilitate further investigation into the properties and applications of this intriguing dipeptide ester.

References

The Biochemical Role of L-Phenylalanyl-L-phenylalanine Methyl Ester (Phe-Phe-OMe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative that has garnered attention in biochemical research primarily for its role as a synthetic building block and its potential as a protease inhibitor. While not established as an endogenous signaling molecule, its structural characteristics, particularly the presence of two phenylalanine residues and a C-terminal methyl ester, make it a subject of interest for studying enzyme-substrate interactions and for the development of therapeutic agents. This technical guide provides an in-depth analysis of the function of Phe-Phe-OMe, focusing on its role as a competitive enzyme inhibitor, and furnishes detailed experimental protocols for its characterization.

Core Biochemical Function: Enzyme Inhibition

The principal biochemical function attributed to Phe-Phe-OMe and structurally related dipeptides is the inhibition of proteases, particularly chymotrypsin. Chymotrypsin is a serine protease of the digestive system that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.

The inhibitory action of Phe-Phe-OMe is predicated on its ability to act as a competitive substrate analog. The dipeptide mimics the natural substrates of chymotrypsin, binding to the enzyme's active site. The presence of two phenylalanine residues provides strong hydrophobic interactions with the S1 and S2 pockets of the chymotrypsin active site. However, the methyl-esterified C-terminus can alter the kinetics of catalysis, leading to competitive inhibition where the dipeptide occupies the active site and prevents the binding and cleavage of the natural substrate.

Mechanism of Competitive Inhibition

The interaction between Phe-Phe-OMe and a protease like chymotrypsin can be depicted as a reversible binding event at the enzyme's active site.

Caption: Competitive inhibition of a protease by Phe-Phe-OMe.

Quantitative Data on Dipeptide Inhibition

While specific kinetic data for Phe-Phe-OMe is not extensively published, data from analogous dipeptides provide a strong basis for its potential inhibitory constants. For instance, dipeptides containing modified phenylalanine residues have been shown to be effective competitive inhibitors of chymotrypsin.

| Inhibitor | Enzyme | Inhibition Type | Ki (mM) | Reference |

| H-(2R,3S)-ΔEPhe-Phe-OMe | Chymotrypsin | Competitive | 0.16 | [1] |

Note: ΔEPhe represents (E)-2,3-methanophenylalanine, a sterically constrained analog of phenylalanine.

The inhibitory constant (Ki) for Phe-Phe-OMe would need to be determined experimentally but is expected to be in a similar range, reflecting its affinity for the enzyme's active site.

Experimental Protocols

To characterize the function of Phe-Phe-OMe as a protease inhibitor, a standard enzyme inhibition assay can be employed.

Chymotrypsin Inhibition Assay

Objective: To determine the inhibitory effect and the inhibition constant (Ki) of Phe-Phe-OMe on α-chymotrypsin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as substrate

-

Phe-Phe-OMe

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate

-

96-well microplate reader

-

Microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, SAAPpNA, in DMSO.

-

Prepare a stock solution of Phe-Phe-OMe in DMSO.

-

Create a series of dilutions of Phe-Phe-OMe in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of α-chymotrypsin solution to each well.

-

Add varying concentrations of the Phe-Phe-OMe inhibitor to the wells.

-

Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C) for a set time (e.g., 10 minutes) to allow for binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate (SAAPpNA) to all wells.

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals. The cleavage of the p-nitroanilide group by chymotrypsin results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

To determine the mode of inhibition and the Ki value, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) is typically constructed. For competitive inhibition, the lines will intersect on the y-axis.

-

Caption: Workflow for an enzyme inhibition assay.

Applications in Drug Development and Research

The primary utility of Phe-Phe-OMe in a biochemical context is as a research tool.

-

Scaffold for Inhibitor Design: Phe-Phe-OMe can serve as a lead compound or a scaffold for the design of more potent and selective protease inhibitors. Modifications to the peptide backbone, the side chains, or the C-terminus can be explored to enhance binding affinity and specificity.

-

Probing Enzyme Active Sites: By studying the binding of Phe-Phe-OMe and its analogs to proteases, researchers can gain insights into the structure and chemical nature of enzyme active sites.

-

Building Block for Bioactive Peptides: In a broader sense, Phe-Phe-OMe is used in solid-phase peptide synthesis to construct larger, more complex peptides with potential therapeutic activities, such as antimicrobial or anticancer agents.[2][3] The methyl ester group can facilitate solubility and handling during synthesis.[2][3]

Conclusion

References

Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide of significant interest in various research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Phenylalanylphenylalanine methyl ester is a dipeptide derivative composed of two phenylalanine residues with the C-terminus protected as a methyl ester. Its synthesis is a fundamental example of solution-phase peptide synthesis, a cornerstone technique in medicinal chemistry and drug discovery. The primary approach involves the strategic use of protecting groups for the amino and carboxyl functions of the constituent amino acids, followed by the formation of a peptide bond using a suitable coupling agent. This guide will detail the common methodologies for the preparation of the necessary starting materials, the coupling reaction to form the protected dipeptide, and the final deprotection step to yield the target compound.

Overall Synthesis Workflow

The synthesis of Phenylalanylphenylalanine methyl ester is typically carried out in a three-stage process:

-

Preparation of Protected Starting Materials: This involves the esterification of the C-terminus of one L-phenylalanine molecule to form L-phenylalanine methyl ester hydrochloride and the protection of the N-terminus of a second L-phenylalanine molecule, commonly with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-L-phenylalanine.

-

Peptide Coupling: The two protected amino acid derivatives are then coupled together in the presence of a coupling agent to form the N-terminally protected dipeptide, N-Boc-L-phenylalanyl-L-phenylalanine methyl ester.

-

Deprotection: The final step involves the removal of the N-terminal protecting group (Boc) to yield the desired Phenylalanylphenylalanine methyl ester.

Figure 1: Overall synthesis workflow for Phenylalanylphenylalanine methyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative data for the principal steps in the synthesis of Phenylalanylphenylalanine methyl ester. Yields are representative and can vary based on reaction scale and purification methods.

| Step | Product | Key Reagents | Solvent | Temp. | Time | Yield (%) |

| 1a | L-Phenylalanine Methyl Ester HCl | L-Phenylalanine, Thionyl Chloride | Methanol | 0 °C to RT | 24 h | ~97%[1] |

| 1b | N-Boc-L-Phenylalanine | L-Phenylalanine, Di-tert-butyl dicarbonate, NaOH | Water/tert-Butanol | RT | 1 h | 78-87% |

| 2 | N-Boc-Phe-Phe-OMe | Boc-Phe, Phe-OMe·HCl, DCC, NMM | Chloroform | 0 °C | 24 h | ~70-80% (typical for dipeptides)[2] |

| 3 | Phe-Phe-OMe | N-Boc-Phe-Phe-OMe, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-2 h | High (often quantitative)[2] |

Detailed Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.

Materials:

-

L-Phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Ethanol

Procedure:

-

Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 cm³) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the suspension to 0 °C in an ice bath.[1]

-

Add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) dropwise to the stirred suspension via the dropping funnel.[1]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5 v/v) to yield L-phenylalanine methyl ester hydrochloride as a white solid.[1]

-

Dry the product under vacuum. A typical yield is around 97%.[1]

Synthesis of N-Boc-L-Phenylalanine

This protocol details the protection of the amino group of L-phenylalanine with a Boc group.

Materials:

-

L-Phenylalanine

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Citric acid solution (e.g., 10%)

-

Brine

Procedure:

-

In a large flask, dissolve sodium hydroxide (e.g., 44 g, 1.1 mol) in water (1.1 L).

-

Add L-phenylalanine (e.g., 165.2 g, 1 mol) and tert-butanol (750 mL) to the stirred solution.

-

Add di-tert-butyl dicarbonate (e.g., 223 g, 1 mol) dropwise to the mixture over 1 hour. A white precipitate may form.

-

Continue stirring for 30 minutes after the addition is complete.

-

Remove the tert-butanol under reduced pressure.

-

Wash the remaining aqueous solution with an organic solvent like pentane or hexane.

-

Cool the aqueous layer in an ice bath and acidify to approximately pH 3 with a cold citric acid solution.

-

Extract the product into ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-phenylalanine as a white solid. Typical yields are in the range of 78-87%.

Synthesis of N-Boc-L-phenylalanyl-L-phenylalanine methyl ester (Boc-Phe-Phe-OMe)

This protocol describes the coupling of N-Boc-L-phenylalanine and L-phenylalanine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-methylmorpholine (NMM) as a base.

Materials:

-

N-Boc-L-phenylalanine

-

L-phenylalanine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM)

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in chloroform (e.g., 20 mL per 0.01 mol) in a round-bottom flask and cool to 0 °C.[2]

-

Add N-methylmorpholine (NMM) (2.1 equivalents) to the solution and stir for 15 minutes at 0 °C.[2]

-

In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 equivalent) in chloroform.

-

Add the N-Boc-L-phenylalanine solution and dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the reaction mixture with stirring.[2]

-

Allow the reaction to proceed for 24 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct and wash the residue with chloroform.[2]

-

Combine the filtrate and washings and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the crude product.[2]

-

The crude product can be purified by recrystallization from a mixture of chloroform and petroleum ether.

Synthesis of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe)

This protocol describes the deprotection of the N-Boc group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-L-phenylalanyl-L-phenylalanine methyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, CH₂Cl₂)

Procedure:

-

Dissolve N-Boc-Phe-Phe-OMe (1.0 equivalent) in dichloromethane.[2]

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 25% solution of TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA in vacuo to yield the product, typically as a TFA salt.

-

The crude product can be used as is or further purified if necessary. The yield is typically high to quantitative.[3]

Reaction Mechanism and Alternative Pathways

DCC Coupling Mechanism

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxyl group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the other amino acid ester.

Figure 2: Simplified mechanism of DCC-mediated peptide bond formation.

The mechanism involves the following key steps:

-

The carboxylate of N-Boc-L-phenylalanine attacks the central carbon of DCC.

-

This forms a highly reactive O-acylisourea intermediate.

-

The amino group of L-phenylalanine methyl ester then attacks the carbonyl carbon of this intermediate.

-

A tetrahedral intermediate is formed, which then collapses to form the peptide bond and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

Alternative Coupling Reagents

While DCC is effective, other coupling reagents are also commonly used in peptide synthesis, each with its own advantages. Some alternatives include:

-

Carbodiimides with additives: To suppress side reactions and reduce racemization, DCC is often used with additives like 1-hydroxybenzotriazole (HOBt).

-

Uronium/Aminium salts: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and are particularly useful for sterically hindered couplings.[4] A general procedure using TBTU/HOBt involves stirring the Boc-amino acid with TBTU and HOBt, followed by the addition of the amino acid methyl ester and a base like diisopropylethylamine (DIPEA).[4]

-

Phosphonium salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective coupling agents.

The choice of coupling reagent can depend on factors such as the specific amino acid sequence, the risk of racemization, and the desired reaction conditions.

Conclusion

The synthesis of Phenylalanylphenylalanine methyl ester is a well-established process that serves as an excellent model for solution-phase peptide synthesis. By following the detailed protocols for the preparation of starting materials, peptide coupling, and deprotection, researchers can reliably obtain this dipeptide. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. This guide provides the necessary foundational knowledge for the successful synthesis of Phenylalanylphenylalanine methyl ester and related dipeptides for various scientific applications.

References

Phenylalanylphenylalanine Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanylphenylalanine methyl ester, a dipeptide derivative, holds significance in the fields of biochemistry and pharmaceutical sciences. This technical guide provides a detailed overview of its chemical identifiers, physicochemical properties, and relevant experimental methodologies. While specific biological signaling pathways involving this dipeptide ester are not extensively documented in publicly available literature, this guide furnishes a generalized experimental workflow for its synthesis and characterization, drawing from established peptide chemistry protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identifiers and Physicochemical Properties

Phenylalanylphenylalanine methyl ester, systematically known as methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate, is a dipeptide composed of two phenylalanine residues with a methyl ester protecting group at the C-terminus.[1]

| Identifier Type | Value | Reference |

| CAS Number | 13082-29-6 | [1] |

| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | [1] |

| InChI | InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1 | [1] |

| InChIKey | FBKRSZZALAQRNH-IRXDYDNUSA-N | [1] |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | [1] |

| Molecular Weight | 326.4 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Exact Mass | 326.163042 g/mol | [1] |

| Monoisotopic Mass | 326.163042 g/mol | [1] |

Table 1: Chemical Identifiers and Computed Properties of Phenylalanylphenylalanine Methyl Ester.

Synthesis of Phenylalanylphenylalanine Methyl Ester

The synthesis of Phenylalanylphenylalanine methyl ester can be achieved through standard solution-phase peptide coupling methods. A common approach involves the coupling of an N-protected phenylalanine derivative with phenylalanine methyl ester.

Experimental Protocol: Solution-Phase Peptide Synthesis

This protocol describes a general method for the synthesis of a dipeptide methyl ester using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and an activating agent like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3][4]

Materials:

-

N-Boc-L-phenylalanine

-

L-phenylalanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

1 M aqueous solution of Hydrochloric Acid (HCl)

-

Saturated aqueous solution of Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Preparation of Phenylalanine Methyl Ester Free Base:

-

Dissolve L-phenylalanine methyl ester hydrochloride in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature. The resulting solution contains the free base of phenylalanine methyl ester and is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve N-Boc-L-phenylalanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to this solution and stir for 15 minutes.

-

To this activated mixture, add the previously prepared solution of L-phenylalanine methyl ester free base.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of Boc-Protected Dipeptide:

-

Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Deprotection of the Boc Group:

-

Dissolve the purified Boc-protected dipeptide ester in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as the TFA salt.

-

Collect the solid by filtration and dry under vacuum to yield Phenylalanylphenylalanine methyl ester trifluoroacetate.

-

Characterization

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the two phenylalanine residues, the α-protons, β-protons, the methyl ester protons, and the amide and amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and the ester, the aromatic carbons, the α- and β-carbons of the phenylalanine residues, and the methyl ester carbon. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Table 2: Analytical Characterization of Phenylalanylphenylalanine Methyl Ester.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available scientific literature detailing the distinct biological activities or the signaling pathways directly modulated by Phenylalanylphenylalanine methyl ester. Dipeptides and their derivatives can exhibit a range of biological effects, including acting as enzyme inhibitors, neurotransmitter precursors, or cell-penetrating peptide components. Further research is required to elucidate the specific biological role of this compound.

Experimental and Logical Relationship Diagrams

As no specific signaling pathways for Phenylalanylphenylalanine methyl ester are documented, the following diagrams illustrate the general workflow for its synthesis and a logical diagram of peptide coupling.

Caption: General workflow for the synthesis of Phenylalanylphenylalanine methyl ester.

Caption: Logical relationship in a carbodiimide-mediated peptide bond formation.

Conclusion

Phenylalanylphenylalanine methyl ester is a well-defined dipeptide derivative with established chemical properties. While its specific biological functions remain an area for future investigation, its synthesis can be readily achieved using standard peptide chemistry techniques. This guide provides a foundational resource for researchers and professionals in drug development, offering key identifiers, a detailed synthesis protocol, and a framework for its characterization. Further studies are encouraged to explore the potential biological activities and signaling pathways associated with this and similar dipeptide esters.

References

An In-depth Technical Guide on the Biological Activity of Phenylalanylphenylalanine Dipeptide Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanylphenylalanine dipeptide methyl ester (Phe-Phe-OMe) is a dipeptide derivative with potential biological activities. While comprehensive data on this specific molecule is emerging, research on structurally similar compounds suggests promising avenues for investigation, particularly in the realms of enzyme inhibition and antimicrobial or cytotoxic effects. This technical guide consolidates the available information on the biological activities of Phe-Phe-OMe and its close analogs, providing quantitative data, detailed experimental protocols, and conceptual signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities

Direct studies on the biological activities of Phenylalanylphenylalanine dipeptide methyl ester are limited. However, significant insights can be drawn from research on closely related analogs. The primary reported activity is enzyme inhibition , with potential for antimicrobial and cytotoxic effects as suggested by studies on N-terminally protected Phe-Phe dipeptides.

Enzyme Inhibition: Chymotrypsin

A study on dipeptides incorporating a sterically constrained phenylalanine analog, (E)-2,3-methanophenylalanine (ΔEPhe), linked to phenylalanine methyl ester (Phe-OMe), has demonstrated competitive inhibition of the serine protease chymotrypsin. The most potent of these analogs, H-(2R,3S)-ΔEPhe-Phe-OMe, exhibited a significant inhibitory constant (Ki). This finding strongly suggests that the Phe-Phe-OMe scaffold is a promising candidate for chymotrypsin inhibition.

Potential Antimicrobial and Cytotoxic Activities

While data on the unmodified Phe-Phe-OMe is not available, studies on N-terminally protected derivatives indicate potential for antimicrobial and cytotoxic activities.

-

Antimicrobial Activity: N-Boc-protected dipeptides, such as Boc-Phe-Trp-OMe, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the peptides' ability to self-assemble and permeabilize bacterial membranes.[1]

-

Cytotoxic Activity: Fmoc-Phe-Phe hydrogels have been reported to exhibit antibacterial properties.[2] Furthermore, the dissolution and degradation products of these hydrogels have been shown to induce necrosis in vitro at high concentrations.[3]

It is important to note that the presence and nature of the N-terminal protecting group can significantly influence the biological activity. Therefore, the antimicrobial and cytotoxic potential of the unprotected Phe-Phe-OMe needs to be experimentally verified.

Quantitative Data

The following table summarizes the key quantitative data obtained for analogs of Phenylalanylphenylalanine dipeptide methyl ester.

| Compound | Biological Activity | Assay | Quantitative Value (Unit) | Source |

| H-(2R,3S)-ΔEPhe-Phe-OMe | Chymotrypsin Inhibition | Enzyme Inhibition | K_i_ = 0.16 (mM) | |

| Boc-Phe-Trp-OMe | Antibacterial | MIC Assay | MIC_90_ = 230 - 400 (µg/mL) against various bacteria | [1] |

| Fmoc-Phe-Phe Hydrogel | Antibacterial | Bacterial Survival | Significant inhibition of E. coli and S. aureus survival | [2] |

| Fmoc-Phe-Phe Dissolution/Degradation Products | Cytotoxicity | Cell Viability Assay | Induces necrosis at high concentrations | [3] |

Experimental Protocols

Synthesis of Phenylalanylphenylalanine Dipeptide Methyl Ester

A general method for the synthesis of dipeptide methyl esters involves the coupling of an N-protected amino acid with an amino acid methyl ester hydrochloride.

Materials:

-

Boc-L-Phenylalanine

-

L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

-

N-Methylmorpholine (NMM)

-

Dicyclohexylcarbodiimide (DCC)

-

Chloroform (CHCl_3)

-

5% Sodium Bicarbonate (NaHCO_3) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na_2SO_4)

-

Trifluoroacetic acid (TFA) for Boc deprotection (if required)

Procedure:

-

Dissolve L-Phenylalanine methyl ester hydrochloride in chloroform.

-

Cool the solution to 0°C and add N-Methylmorpholine. Stir for 15 minutes.

-

Add Boc-L-Phenylalanine and Dicyclohexylcarbodiimide to the reaction mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain Boc-Phe-Phe-OMe.

-

For the unprotected dipeptide, the Boc group can be removed by treatment with trifluoroacetic acid.

Chymotrypsin Inhibition Assay

This protocol is adapted from studies on dipeptide inhibitors of chymotrypsin.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

Inhibitor: Phenylalanylphenylalanine dipeptide methyl ester

-

Tris-HCl buffer (pH 7.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

-

Prepare stock solutions of the substrate and the inhibitor (Phe-Phe-OMe) in DMSO.

-

In a 96-well plate, add varying concentrations of the inhibitor to the wells.

-

Add the α-chymotrypsin solution to each well and incubate for a pre-determined time at 25°C.

-

Initiate the reaction by adding the substrate solution to each well.

-

Monitor the increase in absorbance at 410 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to chymotrypsin activity.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the inhibition constant (K_i_) by analyzing the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the MIC of a peptide.

Materials:

-

Test peptide (Phe-Phe-OMe)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

-

In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution with MHB.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria without peptide) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity (MTT) Assay

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the dipeptide.[4][5][6]

Materials:

-

Human cell line (e.g., HeLa, HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test peptide (Phe-Phe-OMe)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the peptide and incubate for another 24-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the synthesis and biological evaluation of Phenylalanylphenylalanine dipeptide methyl ester.

Hypothetical Signaling Pathway: Downstream Effects of Chymotrypsin Inhibition

Caption: Hypothetical signaling pathway illustrating the potential impact of Phe-Phe-OMe-mediated chymotrypsin inhibition on protease-activated receptor (PAR) signaling.

Conclusion and Future Directions

Phenylalanylphenylalanine dipeptide methyl ester represents a molecule of interest for which the full biological activity profile is yet to be elucidated. The available data on closely related compounds strongly suggests that Phe-Phe-OMe may act as a chymotrypsin inhibitor and could possess antimicrobial and cytotoxic properties.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro screening of Phe-Phe-OMe for its effects on a panel of proteases, bacterial and fungal strains, and various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of Phe-Phe-OMe analogs with modifications at the N- and C-termini and on the phenyl rings to optimize potency and selectivity.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a foundational resource for researchers to build upon in their exploration of the biological activities of Phenylalanylphenylalanine dipeptide methyl ester, a compound with potential for the development of novel therapeutic agents.

References

- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

Spectroscopic Profile of Phenylalanylphenylalanine Methyl Ester: A Technical Guide

Introduction

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative that serves as a fundamental building block in peptide synthesis and various biochemical studies. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its conformational properties. This technical guide provides a comprehensive overview of the key spectroscopic data for Phenylalanylphenylalanine methyl ester and its N-acetylated analog, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols and a structured presentation of spectroscopic data.

Spectroscopic Data

The following sections present the available spectroscopic data for Phenylalanylphenylalanine methyl ester and its derivatives. Due to the limited availability of a complete experimental dataset for the unprotected Phenylalanylphenylalanine methyl ester (H₂N-Phe-Phe-OMe), data for the closely related N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe) is provided as a primary reference, particularly for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

¹H NMR Data for N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe)

The following table summarizes the ¹H NMR spectral data for Ac-Phe-Phe-OMe.[1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.90 | s | 3H | Acetyl-CH₃ |

| ... (further peaks) | ... | ... | ... |

Note: A complete peak list and coupling constants were not available in the cited literature. The provided data is based on a published spectrum.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment (in (S,S)-Boc-Phe-Val-OMe) |

| 171.8 | C=O |

| 170.5 | C=O |

| 135.6 | CqAr |

| 134.5 | CqAr |

| 129.4 | CHAr |

| 129.2 | CHAr |

| 129.0 | CHAr |

| 128.6 | CHAr |

| 127.4 | CHAr |

| 127.1 | CHAr |

| 53.0 | CH |

| 52.3 | CH |

| 43.6 | CH₂ |

| 37.6 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Phenylalanylphenylalanine methyl ester, the exact mass can be calculated from its molecular formula, C₁₉H₂₂N₂O₃.

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₃ | PubChem |

| Exact Mass | 326.16304 Da | [2] |

| Molecular Weight | 326.40 g/mol | [2] |

An experimental mass spectrum for the related compound, N-Acetyl-L-phenylalanine methyl ester, shows a molecular ion peak and characteristic fragmentation patterns that can be used as a reference for interpreting the mass spectrum of Phenylalanylphenylalanine methyl ester.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a peptide is characterized by specific absorption bands corresponding to the amide and carbonyl groups. While a specific experimental IR spectrum for Phenylalanylphenylalanine methyl ester was not found, the expected characteristic absorption bands are listed below based on typical values for dipeptides.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide A) |

| ~3060 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of peptides.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of the peptide (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water with 0.1% formic acid.

Data Acquisition:

-

Introduce the sample into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The mass range should be set to scan for the expected molecular ion peak ([M+H]⁺) of Phenylalanylphenylalanine methyl ester (m/z ≈ 327.17).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid peptide sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide such as Phenylalanylphenylalanine methyl ester.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Phenylalanylphenylalanine methyl ester.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of Phenylalanylphenylalanine methyl ester and its derivatives. For definitive structural elucidation, it is always recommended to acquire a full set of experimental data for the specific compound of interest.

References

Solubility and stability of Phenylalanylphenylalanine methyl ester

An In-depth Technical Guide on the Core Properties of Phenylalanylphenylalanine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the known physicochemical properties, analytical methodologies, and stability considerations for Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe). Due to the limited availability of direct quantitative data in the public domain, this document leverages information from closely related compounds and standard peptide chemistry principles to offer a comprehensive resource.

Core Physicochemical Properties

Phenylalanylphenylalanine methyl ester is a dipeptide derivative. Its structure consists of two phenylalanine residues joined by a peptide bond, with the C-terminus protected as a methyl ester. This structure confers a high degree of hydrophobicity.

Table 1: Physical and Chemical Properties of Phenylalanylphenylalanine Methyl Ester

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |

| Molecular Weight | 326.4 g/mol | [1] |

| CAS Number | 13082-29-6 | [1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | [1] |

| Synonyms | Phe-Phe-OMe, Methyl L-phenylalanyl-L-phenylalaninate | [1] |

Solubility Profile

Table 2: Qualitative Solubility of Phenylalanylphenylalanine Methyl Ester

| Solvent | Solubility | Rationale / Evidence |

| Water | Very Low | The parent amino acid, L-phenylalanine, has limited water solubility; the dipeptide ester is significantly more hydrophobic and lacks the zwitterionic character, further decreasing aqueous solubility.[2][3] |

| Chloroform (CHCl₃) | Soluble | Used as a solvent for dissolving peptide methyl esters during solution-phase peptide synthesis.[4] |

| Methanol (MeOH) | Soluble | Used as a co-solvent for recrystallization and in HPLC mobile phases for related compounds.[4][5] |

| Ethyl Acetate (EtOAc) | Soluble | Commonly used for extraction and recrystallization of protected peptides.[6] |

| Petroleum Ether | Low / Insoluble | Used as an anti-solvent for the recrystallization of a related peptide from chloroform, indicating low solubility.[4] |

| Acetonitrile (ACN) | Soluble | A common organic solvent used in reverse-phase HPLC for peptide analysis.[7] |

Stability Characteristics

The stability of Phenylalanylphenylalanine methyl ester is primarily influenced by the chemical reactivity of its ester and peptide bonds.

-

Hydrolysis: The most probable degradation pathway is hydrolysis.

-

Ester Hydrolysis: The C-terminal methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, to yield Phenylalanylphenylalanine (Phe-Phe). This reaction can also be catalyzed by esterase enzymes in biological systems.[8]

-

Peptide Bond Hydrolysis: The amide bond between the two phenylalanine residues can be cleaved under strong acidic or basic conditions and elevated temperatures, though it is generally more stable than the ester bond.

-

-

Storage: For long-term storage, the compound should be kept in a solid, anhydrous form at low temperatures (e.g., -20°C) to minimize hydrolysis from atmospheric moisture.

Experimental Protocols and Methodologies

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of Phenylalanylphenylalanine methyl ester in a given solvent.

-

Preparation: Add an excess amount of solid Phenylalanylphenylalanine methyl ester to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method (see section 4.3).

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

-

Stock Solution Preparation: Prepare a stock solution of Phenylalanylphenylalanine methyl ester in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

-

Acidic Hydrolysis: Add HCl (e.g., to a final concentration of 0.1 N) and incubate at a set temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH (e.g., to a final concentration of 0.1 N) and incubate at a set temperature (e.g., 40°C).

-

Oxidative Degradation: Add H₂O₂ (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 80°C).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analysis: Analyze the samples using an HPLC-UV method. Monitor the decrease in the main peak area and the formation of new peaks corresponding to degradation products.

General HPLC Method for Analysis

While a specific validated method is not published, a typical reverse-phase HPLC (RP-HPLC) method can be developed based on methods for similar peptides.[5][7]

-

Column: C18, 4.6 mm x 250 mm, 5 µm particles.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A linear gradient, for example, starting from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm, leveraging the aromatic phenyl groups.

-

Temperature: 25°C.

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical workflows for the experimental protocols described.

Caption: Workflow for solubility determination.

Caption: Workflow for forced degradation study.

Caption: Primary hydrolytic degradation pathways.

References

- 1. Phenylalanylphenylalanine methyl ester | C19H22N2O3 | CID 151728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K [article.sapub.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Diphenylalanine (Phe-Phe) Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylalanine (Phe-Phe), the core recognition motif of the Alzheimer's β-amyloid polypeptide, has emerged as a powerful building block in the development of novel therapeutic applications.[1] Its inherent ability to self-assemble into a variety of well-ordered nanostructures, including hydrogels, nanotubes, and vesicles, makes it a versatile platform for drug delivery, tissue engineering, and targeted cancer therapy. This technical guide provides an in-depth overview of the current landscape of Phe-Phe dipeptide-based therapeutics, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.

Self-Assembling Phe-Phe Nanostructures for Drug Delivery

The self-assembly of Phe-Phe dipeptides and their derivatives into hydrogels and nanotubes offers a promising avenue for controlled drug release. These biocompatible and biodegradable nanostructures can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling sustained release at the target site.

Quantitative Analysis of Drug Loading and Release

The efficiency of drug encapsulation and the kinetics of its release are critical parameters for any drug delivery system. The following table summarizes key quantitative data from studies on drug delivery using Phe-Phe-based nanostructures.

| Nanostructure Type | Drug Model/Therapeutic Agent | Drug Loading Efficiency (%) | Release Kinetics | Key Findings | Reference |

| Diphenylalanine Nanotubes | Sodium Fluorescein | ~18-28% | pH-dependent sustained release | Enhanced release in acidic conditions (pH 5.5) compared to physiological pH (7.4). | [2] |

| L-diphenylalanine Microtubes | Rhodamine B | Not specified | First-order kinetics | Demonstrated a steady-state release profile, suitable for constant drug delivery. | [3][4] |

| Fmoc-Phe-Phe Hydrogel | Doxorubicin (Dox) | Not specified | pH-controllable | Release of Dox is triggered by a decrease in pH. | |

| Fmoc-FFRRVR Hydrogel | Doxorubicin (Dox) | Not specified | Sustained release | The hydrogel serves as an effective carrier for the anti-cancer drug. | [5] |

Experimental Protocols

This protocol describes the self-assembly of diphenylalanine nanotubes and the subsequent loading of a model drug, as adapted from studies on similar systems.[2]

Materials:

-

Diphenylalanine (H-Phe-Phe-OH)

-

Model drug (e.g., Sodium Fluorescein)

-

Deionized water

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

-

Nanotube Formation: Dissolve Diphenylalanine in deionized water to a final concentration of 10 mg/mL. The solution is typically heated to aid dissolution and then allowed to cool to room temperature to facilitate self-assembly into nanotubes.

-

Drug Loading: The model drug, sodium fluorescein, is added to the diphenylalanine solution during the self-assembly process to encapsulate it within the nanotubes.

-

Purification: The mixture is then centrifuged to pellet the drug-loaded nanotubes, and the supernatant containing the unloaded drug is removed. The nanotubes are washed to remove any surface-adsorbed drug.

-

Drug Release Study: The drug-loaded nanotubes are resuspended in PBS at pH 7.4 and pH 5.5. At predetermined time intervals, samples are centrifuged, and the concentration of the released drug in the supernatant is quantified using UV-Vis spectroscopy.

Phe-Phe Dipeptide Hydrogels in Tissue Engineering

The unique properties of Phe-Phe based hydrogels, such as their high water content, biocompatibility, and structural similarity to the extracellular matrix, make them excellent candidates for tissue engineering applications, particularly in wound healing and corneal regeneration.[6][7][8]

Quantitative Data on Wound and Corneal Healing

While many studies report qualitative improvements in healing, specific quantitative data is crucial for assessing efficacy. A recent study on a peptide-based amyloid hydrogel demonstrated significant acceleration of wound closure.[9]

| Application | Animal Model | Treatment | Key Quantitative Finding | Reference |

| Wound Healing | Normal Rats | Amyloid Hydrogel | Wound closure within 9 days | [9] |

| Wound Healing | Diabetic Rats | Amyloid Hydrogel | Wound closure within 15 days | [9] |

| Corneal Wound Healing | Mice | rhMG53-loaded Hydrogel | Continuous release of rhMG53 for 24 hours (cumulative release = 45.4%) | [10] |

| Corneal Wound Healing | Mice | rhMG53-loaded Hydrogel | Burst release of 70.7±19.4 ug/mL within the first 30 minutes | [10] |

Experimental Protocols

This protocol outlines the solvent-switch method for preparing Fmoc-Phe-Phe hydrogels, a common technique used in tissue engineering studies.[11]

Materials:

-

Fmoc-diphenylalanine (Fmoc-Phe-Phe-OH)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium or buffered solution (e.g., PBS)

Procedure:

-

Dissolution: Dissolve Fmoc-Phe-Phe in DMSO to create a stock solution.

-

Gelation: The hydrogel is formed by adding the cell culture medium or buffered solution to the Fmoc-Phe-Phe/DMSO stock solution, triggering the self-assembly and gelation process. The ratio of DMSO to the aqueous solution can be adjusted to control the rheological properties of the hydrogel.

-

Cell Seeding: For cell culture applications, cells can be suspended in the culture medium before it is mixed with the peptide solution to encapsulate them within the hydrogel matrix.

-

Characterization: The mechanical and structural properties of the hydrogel can be characterized using techniques such as rheology, scanning electron microscopy (SEM), and circular dichroism (CD) spectroscopy.[12][13]

Targeted Cancer Therapy with Phe-Phe Dipeptide Derivatives

Modified Phe-Phe dipeptides have shown significant potential as anti-cancer agents. One such derivative, HXL131, has demonstrated potent activity against prostate cancer.[14][15]

Quantitative Data on Anti-Cancer Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While specific IC50 values for HXL131 are not yet publicly available, the following table presents data for another anti-prostate cancer agent, aeroplysinin-1, to illustrate how such data is typically presented.

| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |

| PC-3 (Prostate Cancer) | Aeroplysinin-1 | 0.58 ± 0.109 | Not Specified | [16] |

| Du145 (Prostate Cancer) | Aeroplysinin-1 | 0.33 ± 0.042 | Not Specified | [16] |

| LNCaP (Prostate Cancer) | Docetaxel | 2.288 - 2.545 nM | Not Specified | [17] |

Signaling Pathways in HXL131-Mediated Anti-Cancer Activity

HXL131 exerts its anti-cancer effects by targeting and upregulating Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[14][15][18] This leads to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the p38 MAPK/NF-κB and JNK/ERK pathways.[18][19][20]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.[21][22][23]

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP)

-

HXL131

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of HXL131 and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each HXL131 concentration compared to untreated control cells. The IC50 value is then determined as the concentration of HXL131 that inhibits cell viability by 50%.

Conclusion and Future Perspectives